Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate
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Overview
Description
Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a fused cyclopentane and thieno-pyrrole ring system. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to create similar heterocyclic structures .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reactive sites within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce alkyl or aryl groups .
Scientific Research Applications
Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules such as:
- Indole derivatives
- Thienopyridines
- Pyrrole derivatives
Uniqueness
What sets Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate apart is its fused ring system, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 7-thia-3-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4-triene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)7-5-9-10(12-7)6-3-2-4-8(6)15-9/h5,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMVAYSAFKUALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C3=C(S2)CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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